![molecular formula C19H36O2 B12321930 7-Octadecenoic acid, methyl ester](/img/structure/B12321930.png)
7-Octadecenoic acid, methyl ester
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Overview
Description
cis-7-Octadecenoic acid methyl ester: is a fatty acid methyl ester with the molecular formula C19H36O2 . It is a derivative of octadecenoic acid, characterized by the presence of a double bond at the seventh carbon atom in the cis configuration. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-7-Octadecenoic acid methyl ester typically involves the esterification of cis-7-Octadecenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In industrial settings, the production of cis-7-Octadecenoic acid methyl ester often involves the transesterification of vegetable oils containing cis-7-Octadecenoic acid. This process uses methanol and a base catalyst such as sodium methoxide. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: cis-7-Octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Amides and esters: from substitution reactions.
Scientific Research Applications
Biological Activities
7-Octadecenoic acid, methyl ester exhibits various biological activities that contribute to its applications:
- Antioxidant Activity : It has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively.
- Anti-inflammatory Properties : Research indicates that this compound can inhibit inflammatory responses, making it a potential candidate for treating inflammatory diseases.
- Antimicrobial Effects : This compound has been reported to possess antibacterial properties against various pathogens, suggesting its use in food preservation and pharmaceutical formulations.
- Antidiabetic Potential : Some studies suggest that it may help in managing blood sugar levels and improving insulin sensitivity.
Pharmaceutical Applications
This compound has been investigated for its potential in drug formulations due to its bioactive properties:
- Combination Therapies : A study indicated that combining this compound with antiviral drugs like ribavirin enhances antiviral activity against the measles virus at lower concentrations . This suggests potential applications in developing more effective antiviral therapies.
Nutraceuticals and Functional Foods
The antioxidant and anti-inflammatory properties of 7-octadecenoic acid make it a valuable ingredient in nutraceuticals:
- Dietary Supplements : Its incorporation into dietary supplements can provide health benefits related to cardiovascular health and inflammation reduction.
- Food Preservation : Due to its antimicrobial properties, it is considered for use as a natural preservative in food products .
Cosmetic Formulations
The compound's moisturizing and protective properties make it suitable for cosmetic applications:
- Skin Care Products : It can be included in formulations aimed at reducing oxidative stress on the skin and providing anti-aging benefits.
Data Table of Biological Activities
Case Study 1: Antioxidant Potential
A study conducted on the antioxidant capacity of 7-octadecenoic acid demonstrated its ability to reduce oxidative stress markers in vitro. The compound was tested against standard antioxidants like ascorbic acid and showed comparable results in scavenging DPPH radicals .
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of this compound revealed its ability to inhibit COX-2 enzyme activity, which is pivotal in inflammatory pathways. This suggests its potential use in developing anti-inflammatory medications .
Case Study 3: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial properties of various fatty acids, 7-octadecenoic acid was found to effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating its application in food safety and preservation .
Mechanism of Action
The mechanism of action of cis-7-Octadecenoic acid methyl ester involves its interaction with cell membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
- cis-9-Octadecenoic acid methyl ester (Methyl oleate)
- cis-11-Octadecenoic acid methyl ester
- cis-10-Nonadecenoic acid methyl ester
Comparison: cis-7-Octadecenoic acid methyl ester is unique due to the position of its double bond, which imparts distinct chemical and physical properties. For instance, compared to cis-9-Octadecenoic acid methyl ester, it has different reactivity and stability profiles, making it suitable for specific applications .
Biological Activity
7-Octadecenoic acid, methyl ester, commonly known as methyl oleate, is a fatty acid methyl ester derived from oleic acid. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. The following sections provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.
- Molecular Formula : C₁₉H₃₈O₂
- Molecular Weight : 298.46 g/mol
- Structure : Contains a long hydrocarbon chain with a double bond at the 9th carbon position.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance:
- A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition depending on the concentration used .
- In particular, it was found to be effective against Staphylococcus aureus and Vibrio alginolyticus, with certain isolates demonstrating bacteriostatic and bactericidal activities .
2. Antioxidant Activity
The antioxidant potential of this compound has been explored in several studies:
- It was noted for its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage and various diseases .
- Comparative studies showed that its antioxidant capacity is comparable to that of well-known antioxidants such as vitamin E .
3. Antidiabetic Effects
Recent investigations have indicated that this compound may possess antidiabetic properties:
- In vitro studies demonstrated that methyl oleate can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
- The mechanism appears to involve modulation of glucose uptake by enhancing GLUT4 translocation in muscle cells .
4. Anticancer Potential
Emerging research suggests that this compound may have anticancer effects:
- A study reported its cytotoxic effects on ovarian cancer cells (Caov3), indicating potential for further development as an anticancer agent .
- The compound's ability to induce apoptosis in cancer cells has been attributed to its influence on cellular membrane integrity and signaling pathways .
Case Studies
Properties
Molecular Formula |
C19H36O2 |
---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl (E)-octadec-7-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-11,14-18H2,1-2H3/b13-12+ |
InChI Key |
XMONTNNUOWTMGE-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
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